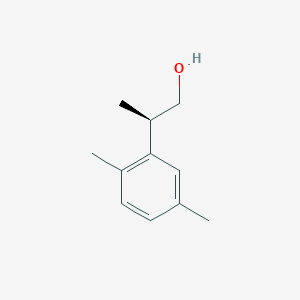

(2R)-2-(2,5-Dimethylphenyl)propan-1-ol

Descripción

(2R)-2-(2,5-Dimethylphenyl)propan-1-ol is a chiral secondary alcohol featuring a 2,5-dimethylphenyl substituent at the second carbon of the propan-1-ol backbone. Its stereochemistry (R-configuration) and aromatic substitution pattern confer distinct physicochemical and pharmacological properties. This compound is of interest in pharmaceutical synthesis, particularly as a precursor or intermediate in drug development, where stereochemical purity and substituent effects are critical for efficacy and safety.

Propiedades

IUPAC Name |

(2R)-2-(2,5-dimethylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-4-5-9(2)11(6-8)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTYUZRJLSXFDK-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@@H](C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,5-Dimethylphenyl)propan-1-ol typically involves the following steps:

Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting 2,5-dimethylbromobenzene with magnesium in anhydrous ether.

Addition Reaction: The Grignard reagent is then reacted with propanal under controlled conditions to yield the desired alcohol.

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of (2R)-2-(2,5-Dimethylphenyl)propan-1-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating automated systems for precise control of reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (2R)-2-(2,5-Dimethylphenyl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid.

Reduction: It can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2,5-dimethylacetophenone or 2,5-dimethylbenzoic acid.

Reduction: Formation of 2,5-dimethylpropane.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a chiral building block in the synthesis of complex organic molecules.

- Employed in the study of stereochemistry and chiral resolution techniques.

Biology:

- Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine:

- Explored for its potential use in the development of pharmaceuticals, particularly those requiring chiral intermediates.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the synthesis of fragrances and flavoring agents.

Mecanismo De Acción

The mechanism of action of (2R)-2-(2,5-Dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares (2R)-2-(2,5-Dimethylphenyl)propan-1-ol with structurally related compounds, focusing on substituent variations, stereochemistry, and regulatory relevance. Key analogs are drawn from pharmaceutical impurity standards documented in Reference Standards for Pharmaceutical Analysis 2018 .

Structural Analogues and Substituent Effects

Physicochemical and Pharmacological Implications

- Lipophilicity : The 2,5-dimethylphenyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to Imp. G (logP ~1.2) and Imp. H (logP ~1.5), influencing membrane permeability and metabolic stability.

- Stereochemical Impact : The R-configuration in the target compound may enhance receptor binding specificity vs. racemic analogs (e.g., Imp. E, F, H), which often exhibit reduced potency due to enantiomeric interference .

- Regulatory Status: Impurities like Imp.

Actividad Biológica

(2R)-2-(2,5-Dimethylphenyl)propan-1-ol is a chiral alcohol that has garnered attention for its potential biological activities. This compound's unique structural features allow it to interact with various biological targets, influencing numerous biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H18O

- Molecular Weight : 178.27 g/mol

- Stereochemistry : The (2R) configuration indicates a specific spatial arrangement that is crucial for its biological interactions.

The biological activity of (2R)-2-(2,5-Dimethylphenyl)propan-1-ol primarily involves its interaction with enzymes and receptors. The chiral nature allows it to fit into active sites in a stereospecific manner, influencing various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition/Activation : The compound may act as either an inhibitor or activator of specific enzymes, modulating their activity and affecting metabolic pathways.

- Receptor Interaction : It can bind to neurotransmitter receptors, potentially affecting neurotransmitter release and uptake.

Biological Activity and Applications

Research indicates that (2R)-2-(2,5-Dimethylphenyl)propan-1-ol exhibits several biological activities:

1. Neurotransmitter System Modulation

Studies have shown that this compound interacts with monoamine transporters, suggesting potential applications in treating mood disorders such as depression and anxiety. Its affinity for serotonin and norepinephrine transporters indicates its role in modulating neurotransmitter levels.

2. Anti-inflammatory Effects

Preliminary investigations suggest that (2R)-2-(2,5-Dimethylphenyl)propan-1-ol may possess anti-inflammatory properties. It has been studied for its ability to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses associated with neurodegenerative diseases .

3. Antioxidant Activity

The compound has demonstrated antioxidant properties in vitro, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Research Findings and Case Studies

Several studies have explored the biological activity of (2R)-2-(2,5-Dimethylphenyl)propan-1-ol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.